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molecular formula C6H6ClN3O2 B569409 Methyl 3-amino-5-chloropyrazine-2-carboxylate CAS No. 28643-16-5

Methyl 3-amino-5-chloropyrazine-2-carboxylate

Cat. No. B569409
M. Wt: 187.583
InChI Key: XWKQJSXIVZCCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207164B2

Procedure details

At 0° C. 75 mg (1.866 mmol) 60% sodium hydride in oil was added in portions to 5 ml MeOH and the mixture was stirred at room temperature for 30 min. After re-cooling to 0° C. 350 mg (1.866 mmol) 3-amino-5-chloro-pyrazine-2-carboxylic acid methyl ester (GB 1248146) was added and the mixture was allowed to warm to room temperature and stirred over night. Saturated aqueous NH4Cl was added and the mixture was extracted with DCM and EtOAc, the combined organic layers were washed with saturated aqueous sodium chloride, dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (cyclohexane to EtOAc) to provide the title compound as colorless solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[C:12]([NH2:13])=[N:11][C:10](Cl)=[CH:9][N:8]=1)=[O:6].[NH4+].[Cl-].[CH3:17][OH:18]>>[CH3:3][O:4][C:5]([C:7]1[C:12]([NH2:13])=[N:11][C:10]([O:18][CH3:17])=[CH:9][N:8]=1)=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred over night
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM and EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane to EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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